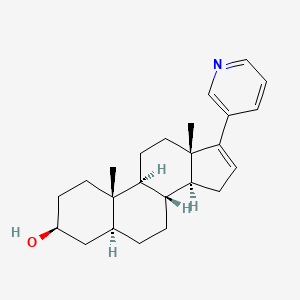

5,6-Dihydroabiraterone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H33NO |

|---|---|

分子量 |

351.5 g/mol |

IUPAC 名称 |

(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18-,19-,21-,22-,23-,24+/m0/s1 |

InChI 键 |

UNJQRCXVHBZVTM-LDBGNEBASA-N |

手性 SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |

规范 SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Initial Characterization of 5,6-Dihydroabiraterone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced prostate cancer therapeutics, the inhibition of androgen biosynthesis remains a cornerstone of treatment. Abiraterone (B193195) acetate (B1210297), a prodrug of abiraterone, has been a clinical success in this domain, primarily through its potent inhibition of CYP17A1, a critical enzyme in the androgen synthesis pathway. However, emerging research has unveiled a pivotal metabolite, 5,6-Dihydroabiraterone, also known as Δ4-abiraterone (D4A), which exhibits a more profound and multi-faceted anti-cancer profile than its parent compound. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Discovery and Enhanced Potency

This compound was identified as a metabolite of abiraterone in both preclinical models and in patients with prostate cancer.[1][2] Its discovery has been significant as it is not merely a byproduct of abiraterone metabolism but an active agent with enhanced anti-tumor properties.[1][2] D4A is formed from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[3]

Subsequent characterization revealed that this compound possesses a broader mechanism of action. While abiraterone primarily targets CYP17A1, D4A inhibits multiple key enzymes in the androgen biosynthesis pathway, including CYP17A1, 3β-hydroxysteroid dehydrogenase (3βHSD), and steroid-5α-reductase (SRD5A).[1][2] Furthermore, D4A acts as a competitive antagonist of the androgen receptor (AR), a function not prominently attributed to abiraterone.[1][4] This multi-pronged attack on androgen signaling contributes to its superior anti-tumor activity observed in preclinical xenograft models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound, comparing its activity to abiraterone and other relevant compounds where data is available.

Table 1: Inhibitory Activity against Steroidogenic Enzymes

| Compound | Target Enzyme | IC50 (nM) | Assay System |

| This compound (D4A) | CYP17A1 | Similar to Abiraterone | Recombinant human CYP17A1 |

| Abiraterone | CYP17A1 | 0.39 (Ki*) | Recombinant human CYP17A1 |

| This compound (D4A) | 3βHSD1 | Potent Inhibition | Recombinant human 3βHSD1 |

| Abiraterone | 3βHSD1 | Less Potent than D4A | Recombinant human 3βHSD1 |

| This compound (D4A) | SRD5A1 | Potent Inhibition | LAPC4 cells |

| Abiraterone | SRD5A1 | No significant inhibition | LAPC4 cells |

Note: Specific IC50 values for D4A are not consistently reported across all studies, but its potent inhibitory effects are highlighted.[1][5]

Table 2: Androgen Receptor (AR) Binding Affinity

| Compound | Cell Line (AR status) | IC50 (nM) |

| This compound (D4A) | LNCaP (mutant AR) | 5.3 |

| This compound (D4A) | LAPC4 (wild-type AR) | 7.9 |

| Abiraterone | LNCaP (mutant AR) | 418 |

| Abiraterone | LAPC4 (wild-type AR) | >500 |

| Enzalutamide | LNCaP (mutant AR) | 24 |

| Enzalutamide | LAPC4 (wild-type AR) | 23 |

[6]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Treatment Group | Xenograft Model | Outcome |

| This compound (D4A) | VCaP | Significantly delayed tumor progression compared to Abiraterone acetate.[1] |

| Abiraterone Acetate | VCaP | Less effective than D4A in delaying tumor progression.[1] |

| This compound (D4A) | C4-2 | Increased progression-free survival compared to Abiraterone acetate and Enzalutamide.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, purification, and characterization of this compound.

Protocol 1: Synthesis of this compound (Δ4-abiraterone)

This protocol describes a potential method for the synthesis of D4A from abiraterone, based on the enzymatic conversion by 3βHSD. A chemical synthesis approach would involve an oxidation reaction.

Materials:

-

Abiraterone

-

Recombinant human 3β-hydroxysteroid dehydrogenase (3βHSD)

-

NAD+

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Organic solvent (e.g., ethyl acetate)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve abiraterone in a minimal amount of a suitable organic solvent.

-

Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the abiraterone solution.

-

Initiate the reaction by adding recombinant human 3βHSD enzyme.

-

Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, quench the reaction by adding an excess of cold organic solvent (e.g., ethyl acetate).

-

Extract the product into the organic layer.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Collect and combine the fractions containing the pure product, and evaporate the solvent to yield purified this compound.

Protocol 2: Purification and Characterization of this compound

This protocol details the purification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. HPLC Purification:

-

Dissolve the synthesized crude this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

B. Mass Spectrometry (MS) Characterization:

-

Prepare a dilute solution of the purified this compound in a suitable solvent for mass spectrometry.

-

Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization:

-

Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure of this compound.

Protocol 3: CYP17A1 Inhibition Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of CYP17A1.

Materials:

-

Recombinant human CYP17A1 co-expressed with P450 reductase (POR)

-

Substrate (e.g., [3H]-progesterone or [3H]-pregnenolone)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing recombinant CYP17A1/POR microsomes, the NADPH regenerating system, and potassium phosphate buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., abiraterone).

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Extract the steroid products using an organic solvent.

-

Separate the substrate and product using thin-layer chromatography (TLC) or HPLC.

-

Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 4: Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.[6][7]

Materials:

-

Prostate cancer cells expressing the androgen receptor (e.g., LNCaP or LAPC4)

-

Radiolabeled androgen (e.g., [3H]-R1881)

-

This compound (test compound)

-

Unlabeled R1881 (for determining non-specific binding)

-

Cell culture medium (serum-free and phenol (B47542) red-free)

-

RIPA buffer

-

Scintillation cocktail and counter

Procedure:

-

Culture LNCaP or LAPC4 cells in appropriate media. For the assay, starve the cells in serum-free and phenol red-free medium for at least 48 hours.[7]

-

On the day of the assay, treat the cells with a fixed concentration of [3H]-R1881 and varying concentrations of this compound for 30 minutes.[6][7]

-

Include control wells for total binding (only [3H]-R1881) and non-specific binding ([3H]-R1881 plus a high concentration of unlabeled R1881).

-

After incubation, wash the cells thoroughly with cold PBS to remove unbound ligand.[6][7]

-

Measure the intracellular radioactivity in the cell lysates using a liquid scintillation counter.[6][7]

-

Normalize the radioactivity counts to the protein concentration in each lysate.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Androgen biosynthesis pathway and sites of inhibition by Abiraterone and this compound (D4A).

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Conclusion

The discovery of this compound as a highly potent, multi-targeting metabolite of abiraterone represents a significant advancement in the understanding of androgen synthesis inhibition for the treatment of prostate cancer. Its ability to inhibit multiple key steroidogenic enzymes and directly antagonize the androgen receptor underscores its potential as a more effective therapeutic agent than its parent drug. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the initial characterization of this promising compound. Further investigation into the clinical implications of this compound, including its direct administration and pharmacokinetic profiling in patients, is warranted to fully realize its therapeutic potential.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prostatecancertopics.com [prostatecancertopics.com]

- 7. prostatecancertopics.com [prostatecancertopics.com]

An In-depth Technical Guide to the Synthesis and Characterization of Δ⁴-Abiraterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Δ⁴-abiraterone (also known as delta-4-abiraterone or D4A), a potent, biologically active metabolite of the prostate cancer drug abiraterone (B193195). Δ⁴-Abiraterone has demonstrated greater anti-tumor activity than its parent compound, making it a molecule of significant interest in oncological research and drug development. This document details a proposed synthetic route, compiles available analytical data, and outlines its mechanism of action through relevant signaling pathways.

Introduction

Δ⁴-Abiraterone, chemically named 17-(3-pyridyl)androsta-4,16-dien-3-one, is an endogenous metabolite of abiraterone. Abiraterone is a successful therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). It acts by inhibiting CYP17A1, a key enzyme in androgen biosynthesis. In vivo, abiraterone is converted to Δ⁴-abiraterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD).[1][2] This conversion results in a molecule with a more potent inhibitory profile, targeting not only CYP17A1 but also 3β-HSD and steroid 5α-reductase (SRD5A).[1] Furthermore, Δ⁴-abiraterone acts as a competitive antagonist of the androgen receptor (AR), with a potency comparable to the established antiandrogen enzalutamide.

Synthesis of Δ⁴-Abiraterone

Proposed Synthetic Protocol: Oppenauer Oxidation of Abiraterone

This proposed protocol outlines the conversion of abiraterone to Δ⁴-abiraterone.

Materials:

-

Abiraterone

-

Aluminum isopropoxide

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve abiraterone in anhydrous toluene.

-

Addition of Reagents: Add a molar excess of anhydrous acetone, followed by a catalytic amount of aluminum isopropoxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (B1210297). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Δ⁴-abiraterone by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Characterization of Δ⁴-Abiraterone

Thorough characterization is essential to confirm the identity and purity of the synthesized Δ⁴-abiraterone. The primary analytical techniques employed for this purpose are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key tool for determining the molecular weight and elemental composition of Δ⁴-abiraterone.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₉NO | [3] |

| Molecular Weight | 347.50 g/mol | [3] |

| Mass Spectrometry Data | ||

| m/z (ESI+) | 348.2271 [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific, published ¹H and ¹³C NMR spectra for Δ⁴-abiraterone are not widely available, the expected chemical shifts can be predicted based on the structure and comparison to similar steroid-4-en-3-one compounds.

Expected ¹H NMR Spectral Features:

-

Vinyl Proton (C4-H): A characteristic singlet or narrow multiplet around δ 5.7-5.8 ppm.

-

Pyridine Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).

-

Steroid Backbone Protons: A complex series of multiplets in the upfield region (δ 0.8-2.5 ppm).

-

Methyl Protons (C18 and C19): Two sharp singlets, typically between δ 0.8 and 1.3 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C3): A resonance around δ 199-200 ppm.

-

Olefinic Carbons (C4 and C5): Signals in the range of δ 123-171 ppm.

-

Pyridine Carbons: Resonances in the aromatic region (δ 120-150 ppm).

-

Steroid Backbone Carbons: A series of signals in the aliphatic region (δ 15-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1665 |

| C=C (alkene) | ~1615 |

| C=N, C=C (pyridine ring) | ~1580-1600 |

| C-H (sp² and sp³) | ~2850-3100 |

Signaling Pathways and Experimental Workflows

The biological activity of Δ⁴-abiraterone is multifaceted, involving the inhibition of androgen synthesis and direct antagonism of the androgen receptor.

Androgen Synthesis Pathway and Inhibition by Δ⁴-Abiraterone

The following diagram illustrates the key steps in the conversion of cholesterol to dihydrotestosterone (B1667394) (DHT) and highlights the points of inhibition by Δ⁴-abiraterone.

Caption: Inhibition of Androgen Synthesis by Δ⁴-Abiraterone.

Androgen Receptor Signaling and Antagonism by Δ⁴-Abiraterone

Δ⁴-Abiraterone directly competes with androgens for binding to the androgen receptor, thereby inhibiting downstream signaling that promotes prostate cancer cell growth.

Caption: Androgen Receptor Signaling Antagonism by Δ⁴-Abiraterone.

Proposed Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of Δ⁴-abiraterone.

Caption: Workflow for Synthesis and Characterization.

Conclusion

Δ⁴-Abiraterone is a highly potent metabolite of abiraterone with significant potential in the context of prostate cancer therapy. This guide provides a foundational understanding of its synthesis and characterization for researchers in the field. The proposed Oppenauer oxidation offers a viable route for its laboratory-scale production. While detailed spectral data remains to be fully published, the provided information on its expected analytical characteristics and its role in key signaling pathways serves as a valuable resource for further investigation and development of this promising anti-cancer agent.

References

- 1. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Abiraterone to 5,6-Dihydroabiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone (B193195), a potent inhibitor of CYP17A1, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its acetate (B1210297) salt, abiraterone acetate, is a prodrug that is rapidly converted to abiraterone in vivo. The metabolism of abiraterone is complex, leading to a variety of steroidal derivatives with diverse biological activities. While the formation of metabolites such as Δ⁴-abiraterone (D4A) and 3-keto-5α-abiraterone has been extensively studied, the in vitro conversion of abiraterone to 5,6-Dihydroabiraterone is a less characterized but important pathway. This technical guide provides an in-depth overview of the in vitro metabolism of abiraterone with a focus on the formation of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic pathways and experimental workflows.

Introduction to Abiraterone Metabolism

Abiraterone is a synthetic steroidal compound that potently and irreversibly inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] By blocking CYP17A1, abiraterone reduces the production of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are critical for the growth of prostate cancer.[1] The metabolism of abiraterone primarily occurs in the liver and involves a series of enzymatic reactions, including oxidation and reduction.[2][3]

The initial step in the metabolic cascade often involves the conversion of the 3β-hydroxyl group and the Δ⁵ bond in the A-ring of abiraterone to a 3-keto-Δ⁴ moiety, forming Δ⁴-abiraterone (D4A).[2][4] This reaction is catalyzed by 3β-hydroxysteroid dehydrogenase (3βHSD).[2][4] Subsequently, the Δ⁴ double bond of D4A can be reduced by 5α-reductase or 5β-reductase to yield 5α- and 5β-reduced metabolites, respectively.[5][6] The formation of this compound involves the saturation of the 5,6-double bond of the abiraterone backbone.

The Metabolic Pathway to this compound

The precise enzymatic pathway leading to the formation of this compound from abiraterone in vitro has not been extensively elucidated in the reviewed literature. However, based on the known metabolism of steroids, it is hypothesized that this conversion is likely mediated by reductases present in liver microsomes. The saturation of the 5,6-double bond is a critical step.

Quantitative Data Summary

The following tables summarize the quantitative data for the key metabolites of abiraterone identified in in vitro and in vivo studies. Direct quantitative data for the in vitro formation of this compound is limited in the public domain; however, we can infer its potential concentration range based on the prevalence of other reduced metabolites.

Table 1: In Vitro Metabolism of Abiraterone in Liver Microsomes

| Metabolite | Enzyme(s) | Typical In Vitro System | Resulting Concentration (relative to parent) | Reference |

| Δ⁴-abiraterone (D4A) | 3βHSD | Human Liver Microsomes | Variable, can be a major metabolite | [4] |

| 3-keto-5α-abiraterone | 5α-reductase | Human Liver Microsomes | Significant, can exceed D4A levels | [5][6] |

| Abiraterone N-Oxide | CYP3A4 | Rat Liver Microsomes | Identified as a metabolite | [3] |

| Abiraterone Sulfate | SULT2A1 | Human Liver Cytosol | Major circulating metabolite in vivo | [7] |

Table 2: Pharmacokinetic Parameters of Abiraterone and its Metabolites in Human Plasma

| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Abiraterone | 0.5 - 200 | 0.5 | [4] |

| Δ⁴-abiraterone (D4A) | 0.01 - 4 | 0.01 | [4] |

| 3-keto-5α-abiraterone | 0.05 - 20 | 0.05 | [4] |

| Abiraterone N-oxide | 0.1 - 5 | 0.1 | [4] |

| Abiraterone sulfate | 10 - 4000 | 10 | [4] |

| Abiraterone N-oxide sulfate | 25 - 5000 | 25 | [4] |

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to study the metabolism of abiraterone to this compound using human liver microsomes.

Objective

To determine the in vitro conversion of abiraterone to this compound in a human liver microsomal system and to identify the potential enzymes involved.

Materials

-

Abiraterone (analytical standard)

-

This compound (analytical standard, if available)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., deuterated abiraterone)

Experimental Workflow

Detailed Procedure

-

Preparation of Reaction Mixtures: In a microcentrifuge tube, prepare the reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Add abiraterone (final concentration 1 µM) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the reaction should be 200 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, and 60 minutes). The 0-minute time point serves as the baseline control.

-

Termination of Reaction: Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-abiraterone).

-

Protein Precipitation and Extraction: Vortex the samples vigorously and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of B, increasing linearly to a high percentage of B over several minutes to ensure separation of abiraterone and its metabolites.

-

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the parent and product ion transitions for abiraterone, this compound, and the internal standard using Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Abiraterone: m/z 350.3 → 156.1

-

This compound: m/z 352.3 → [Predicted product ion]

-

d4-Abiraterone (IS): m/z 354.3 → 160.1

-

-

Conclusion

The in vitro metabolism of abiraterone is a complex process involving multiple enzymatic pathways that lead to the formation of various metabolites, including this compound. While the precise enzymes responsible for the formation of this compound require further investigation, the experimental protocols outlined in this guide provide a robust framework for studying this metabolic conversion in a laboratory setting. A thorough understanding of the formation and biological activity of all abiraterone metabolites is crucial for optimizing its therapeutic use and for the development of next-generation androgen synthesis inhibitors. The provided data and methodologies serve as a valuable resource for researchers in the field of drug metabolism and prostate cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Abiraterone Metabolism: A Technical Guide to its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone (B193195) acetate (B1210297), a prodrug of the potent CYP17A1 inhibitor abiraterone, has revolutionized the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] While the therapeutic efficacy of abiraterone is well-established, a comprehensive understanding of its metabolic fate is critical for optimizing treatment strategies, predicting patient responses, and identifying potential drug-drug interactions. This in-depth technical guide provides a detailed exploration of the discovery and characterization of abiraterone metabolites, focusing on their biochemical pathways, analytical quantification, and clinical relevance.

The Metabolic Journey of Abiraterone

Following oral administration, abiraterone acetate is rapidly hydrolyzed by esterases to its active form, abiraterone.[3] Abiraterone then undergoes extensive metabolism, primarily through oxidation, reduction, and sulfation, leading to a diverse array of metabolites. The major circulating metabolites include the active Δ4-abiraterone (D4A) and 3-keto-5α-abiraterone, and the inactive abiraterone sulfate (B86663) and N-oxide abiraterone sulfate.[4][5]

dot

Caption: Metabolic Pathway of Abiraterone Acetate.

Key Metabolites of Abiraterone: A Quantitative Overview

The biotransformation of abiraterone results in several key metabolites with distinct biological activities and plasma concentrations. Understanding the pharmacokinetic profiles of these metabolites is crucial for interpreting clinical data and optimizing therapeutic strategies.

| Metabolite | Activity | Mean Plasma Cmin (ng/mL) | Key Enzymes Involved | Reference |

| Abiraterone | Active (CYP17A1 Inhibitor) | 12.6 ± 6.8 | - | [6] |

| Δ4-abiraterone (D4A) | Active (Inhibits CYP17A1, 3βHSD, SRD5A; AR Antagonist) | 1.6 ± 1.3 | 3β-hydroxysteroid dehydrogenase (3βHSD) | [6][7][8] |

| 3-keto-5α-abiraterone | Active (Androgen Receptor Agonist) | Detected in patient sera | 5α-reductase | [9][10] |

| Abiraterone Sulfate | Inactive | Accounts for ~43% of exposure | Sulfotransferase 2A1 (SULT2A1) | [4][11] |

| N-Oxide Abiraterone Sulfate | Inactive | Accounts for ~43% of exposure | Cytochrome P450 3A4 (CYP3A4), SULT2A1 | [4][11] |

Experimental Protocols for Metabolite Quantification

The accurate quantification of abiraterone and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, enabling the simultaneous measurement of multiple analytes.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting abiraterone and its metabolites from plasma is protein precipitation.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated abiraterone).[12]

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.[12]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[12]

LC-MS/MS Analysis

The following provides a general framework for the chromatographic separation and mass spectrometric detection of abiraterone and its metabolites.

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 50 mm, 1.8 µm).[12]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.[12][13]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used.[13]

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[14]

dot

Caption: Experimental Workflow for Abiraterone Metabolite Analysis.

Discovery and Significance of Key Metabolites

Δ4-Abiraterone (D4A): A More Potent Successor

Initial research focused on abiraterone as the primary active agent. However, subsequent studies led to the discovery of Δ4-abiraterone (D4A), a metabolite formed from abiraterone by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[7][8] D4A was found to be a more potent inhibitor of not only CYP17A1 but also other key enzymes in the androgen synthesis pathway, including 3βHSD and steroid-5α-reductase (SRD5A).[7][15] Furthermore, D4A acts as a competitive antagonist of the androgen receptor (AR), with a potency comparable to the established AR inhibitor enzalutamide.[7] This discovery highlighted that the clinical activity of abiraterone acetate is, in part, mediated by its conversion to the more active D4A.

3-keto-5α-abiraterone: The Unexpected Agonist

Further investigation into the metabolic cascade revealed that D4A is a substrate for 5α-reductase, leading to the formation of 3-keto-5α-abiraterone.[9][10] Intriguingly, unlike its precursor D4A, 3-keto-5α-abiraterone was found to act as an androgen receptor agonist, potentially promoting prostate cancer progression.[8][10] This finding introduced a new layer of complexity to the understanding of abiraterone's mechanism of action and suggested that the balance between the formation of antagonistic and agonistic metabolites could influence treatment outcomes.

Abiraterone Sulfate and N-Oxide Abiraterone Sulfate: The Inactive Majority

The most abundant circulating metabolites of abiraterone are abiraterone sulfate and N-oxide abiraterone sulfate, each accounting for approximately 43% of the total drug exposure.[4][11] These metabolites are formed through the action of sulfotransferase SULT2A1 and, in the case of the N-oxide, cytochrome P450 3A4 (CYP3A4).[3][4] Importantly, both of these sulfated metabolites are pharmacologically inactive.[11] Their formation represents a major clearance pathway for abiraterone.

Conclusion and Future Directions

The history of the discovery of abiraterone metabolites illustrates a journey from a single active drug to a complex network of molecules with diverse biological activities. The identification of the highly potent D4A and the unexpectedly agonistic 3-keto-5α-abiraterone has profound implications for our understanding of abiraterone's pharmacology and the mechanisms of resistance.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Clinical Relevance of Metabolite Ratios: The ratio of active to inactive, and antagonistic to agonistic, metabolites may serve as a more accurate biomarker for predicting patient response and guiding personalized therapy.

-

Pharmacogenomic Influences: Variations in the genes encoding the metabolic enzymes (e.g., 3βHSD, 5α-reductase, CYP3A4, SULT2A1) could significantly impact the metabolic profile of abiraterone and contribute to inter-individual differences in clinical outcomes.

-

Modulation of Metabolism: The co-administration of drugs that inhibit or induce key metabolic enzymes could be explored as a strategy to favorably alter the balance of abiraterone metabolites, potentially enhancing therapeutic efficacy.

A continued and detailed exploration of the metabolic landscape of abiraterone will undoubtedly pave the way for more effective and tailored treatment strategies for patients with advanced prostate cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]

- 9. prostatecancertopics.com [prostatecancertopics.com]

- 10. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Androgenic Activity of 5α-Dihydroabiraterone (3-keto-5α-abiraterone)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone (B193195) acetate (B1210297) is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions as a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway.[1] By blocking CYP17A1, abiraterone effectively reduces the production of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are primary drivers of prostate cancer growth.[1][2] While the antiandrogenic mechanism of abiraterone via steroidogenesis inhibition is well-established, recent research has uncovered a complex metabolic pathway that generates derivatives with unexpected biological activities.

Abiraterone is known to be converted in patients to the active metabolite Δ(4)-abiraterone (D4A), which exhibits even greater anti-tumor activity than its parent compound.[3][4] However, further metabolism of D4A by the enzyme 5α-reductase leads to the formation of 5α-reduced metabolites.[3][4] This guide focuses on the key 5α-reduced metabolite, 3-keto-5α-abiraterone, a form of 5,6-Dihydroabiraterone. Contrary to the anticipated antiandrogenic profile, this metabolite has been identified as an androgen receptor (AR) agonist, potentially promoting prostate cancer progression and contributing to treatment resistance.[3][4] This whitepaper provides a comprehensive overview of the exploratory studies on the pro-androgenic activity of this critical metabolite.

Metabolic Pathway of Abiraterone to 5α-Dihydroabiraterone

The metabolic conversion of abiraterone to its 5α-reduced form is a multi-step enzymatic process. The initial step involves the conversion of abiraterone to Δ4-abiraterone (D4A) by 3β-hydroxysteroid dehydrogenase (3βHSD).[5][6] D4A then serves as a substrate for steroid 5α-reductase (SRD5A), the same enzyme responsible for converting testosterone to the more potent DHT.[6] This enzymatic reaction reduces the double bond at the C5 position, leading to the formation of 3-keto-5α-abiraterone. Further metabolism can lead to other 5α- and 5β-reduced metabolites.[3][4]

Figure 1: Metabolic pathway of abiraterone to its 5α- and 5β-reduced metabolites.

Quantitative Data on the Activity of 5α-Reduced Abiraterone Metabolites

Studies have quantified the levels of abiraterone metabolites in patients and assessed their biological activity. The data reveals that 3-keto-5α-abiraterone is not only present in patient serum but also exhibits potent androgenic effects.

| Compound | Serum Concentration in Patients (ng/mL) | Effect on AR-regulated Gene Expression (e.g., PSA) | Impact on Tumor Growth |

| Δ4-Abiraterone (D4A) | Variable | Potent AR antagonist | Inhibits tumor growth |

| 3-keto-5α-abiraterone | More abundant than D4A in some patients[4] | AR agonist, induces expression[4] | Promotes prostate cancer progression[4] |

| 3α-OH-5α-abiraterone | Present | No detectable effect on gene expression[4] | No detectable effect[4] |

| 5β-reduced metabolites | Clinically detectable[4] | No detectable activity[4] | Not reported |

Experimental Protocols

The characterization of 5α-dihydroabiraterone's androgenic activity has relied on a combination of in vitro and in vivo experimental models.

Androgen Receptor (AR) Activity Assays

-

Objective: To determine if abiraterone metabolites can activate the androgen receptor.

-

Methodology:

-

Cell Lines: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, VCaP) are utilized.

-

Treatment: Cells are cultured in an androgen-deprived medium and then treated with varying concentrations of abiraterone metabolites (e.g., 3-keto-5α-abiraterone). Dihydrotestosterone (DHT) is used as a positive control for AR agonism, and enzalutamide (B1683756) as a control for AR antagonism.

-

Gene Expression Analysis: After a defined incubation period, total RNA is extracted from the cells. The expression levels of well-established AR target genes, such as Prostate-Specific Antigen (PSA) and FKBP5, are quantified using quantitative real-time polymerase chain reaction (qPCR).

-

Data Analysis: The fold change in gene expression relative to a vehicle-treated control is calculated to determine the agonistic or antagonistic activity of the tested compounds.

-

Cell Proliferation Assays

-

Objective: To assess the effect of abiraterone metabolites on the growth of prostate cancer cells.

-

Methodology:

-

Cell Plating: Prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates in a medium containing charcoal-stripped serum to remove androgens.

-

Compound Treatment: Cells are treated with various concentrations of the metabolites of interest.

-

Incubation: The cells are incubated for a period of several days.

-

Viability Measurement: Cell viability and proliferation are measured using standard assays such as the MTT assay or by direct cell counting.

-

Analysis: The proliferation rate of cells treated with the metabolites is compared to that of control-treated cells.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the effect of 5α-reduced abiraterone metabolites on tumor growth in a living organism.

-

Methodology:

-

Animal Model: Castrated male immunodeficient mice are used.

-

Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flanks of the mice to establish tumors.

-

Treatment Administration: Once tumors reach a specified volume, the mice are treated with the vehicle control, 3-keto-5α-abiraterone, or other relevant compounds.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as gene expression studies. Progression-free survival is also a key endpoint.[4]

-

Figure 2: Experimental workflow for assessing the biological activity of abiraterone metabolites.

Clinical Implications and Future Directions

The discovery that 5α-reductase converts the potent antiandrogen D4A into an AR agonist, 3-keto-5α-abiraterone, has significant clinical implications. The accumulation of this androgenic metabolite could potentially counteract the therapeutic effects of abiraterone and contribute to the development of treatment resistance.

This finding has led to the hypothesis that co-administering abiraterone with a 5α-reductase inhibitor, such as dutasteride (B1684494) or finasteride, could be a beneficial therapeutic strategy. A clinical trial investigating this combination demonstrated that dutasteride effectively blocked the production of 3-keto-5α-abiraterone and other downstream 5α-reduced metabolites.[3][4] This led to an accumulation of the more desirable antiandrogenic metabolite, D4A.[3][4]

Future research in this area should focus on:

-

Further elucidating the full spectrum of abiraterone metabolites and their biological activities.

-

Investigating the prevalence and clinical impact of the HSD3B1(1245C) genetic variant, which is associated with increased 3βHSD1 activity and potentially altered abiraterone metabolism.[6]

-

Conducting larger clinical trials to definitively determine the efficacy and safety of combining abiraterone with 5α-reductase inhibitors in patients with mCRPC.

Conclusion

The exploratory studies on the metabolism of abiraterone have unveiled a critical and previously unappreciated aspect of its pharmacology. The bioconversion of abiraterone to 5,6-dihydro metabolites, specifically 3-keto-5α-abiraterone, results in a shift from an antiandrogenic to a pro-androgenic effect. This knowledge provides a compelling rationale for refining therapeutic strategies for mCRPC, with the combination of abiraterone and 5α-reductase inhibitors emerging as a promising approach to optimize treatment outcomes by fine-tuning the metabolic fate of this important anticancer agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prostatecancertopics.com [prostatecancertopics.com]

- 5. ijsit.com [ijsit.com]

- 6. Clinical significance of D4A in prostate cancer therapy with abiraterone - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of Abiraterone to 5,6-Dihydroabiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone (B193195), a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). While its primary mechanism of action is the blockade of androgen biosynthesis, the in vivo metabolism of abiraterone gives rise to a series of downstream compounds with significant biological activity. This technical guide provides an in-depth exploration of the metabolic pathway leading from abiraterone to its 5α-reduced metabolites, collectively referred to herein as 5,6-dihydroabiraterone. A critical metabolite in this pathway, 3-keto-5α-abiraterone, has been identified as an androgen receptor (AR) agonist, potentially contributing to treatment resistance. Understanding and potentially modulating this metabolic cascade is of paramount importance for optimizing abiraterone therapy.

The Metabolic Pathway: From Abiraterone to this compound

The biotransformation of abiraterone into its 5,6-dihydro derivatives is a multi-step enzymatic process primarily occurring within prostate cancer cells. The key enzymatic reactions are outlined below.

Step 1: Conversion of Abiraterone to Δ4-Abiraterone (D4A)

The initial and rate-limiting step in this pathway is the conversion of abiraterone to Δ4-abiraterone (D4A). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD) .[1] This conversion is significant as D4A itself is a potent anti-cancer agent, exhibiting inhibitory activity against multiple steroidogenic enzymes and acting as an AR antagonist.[2]

Step 2: 5α-Reduction of Δ4-Abiraterone

D4A serves as a substrate for steroid 5α-reductase (SRD5A) , leading to the formation of 3-keto-5α-abiraterone, the principal component of what is functionally considered this compound.[3][4] Both isoforms of 5α-reductase, SRD5A1 and SRD5A2, are capable of catalyzing this irreversible reaction.[1][5] This step is a critical juncture, as it transforms the AR antagonist D4A into an AR agonist, 3-keto-5α-abiraterone, which can stimulate prostate cancer cell growth.[5][6]

Step 3: Further Metabolism of 3-keto-5α-abiraterone

3-keto-5α-abiraterone can be further metabolized by aldo-keto reductases, such as AKR1C2 , to form 3α-hydroxy-5α-abiraterone and 3β-hydroxy-5α-abiraterone.[1] These metabolites can be interconverted with 3-keto-5α-abiraterone, creating a dynamic pool of 5α-reduced abiraterone derivatives within the tumor microenvironment.[3]

Quantitative Analysis of Abiraterone and its Metabolites

The quantification of abiraterone and its metabolites in biological matrices, primarily patient serum or plasma, is crucial for understanding the clinical implications of this metabolic pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

| Analyte | Typical Concentration Range in Patient Serum (ng/mL) | Reference |

| Abiraterone | 2 - 400 | [7] |

| Δ4-Abiraterone (D4A) | 0.01 - 4 | [8] |

| 3-keto-5α-abiraterone | 0.05 - 20 | [8] |

| 3α-hydroxy-5α-abiraterone | Not consistently reported | |

| 3β-hydroxy-5α-abiraterone | Not consistently reported |

Note: Concentrations can vary significantly between individuals due to factors such as genetics, drug-drug interactions, and food effects.

A clinical study investigating the co-administration of abiraterone with dutasteride, a 5α-reductase inhibitor, demonstrated a significant decrease in the serum concentrations of 3-keto-5α-abiraterone and its downstream metabolites, alongside an increase in D4A levels.[6] This provides strong evidence for the role of SRD5A in this metabolic pathway in vivo.

| Treatment Group | Mean Serum Concentration (nM) | |||

| Abiraterone | Δ4-Abiraterone (D4A) | 3-keto-5α-abiraterone | 3α/β-hydroxy-5α-abiraterone | |

| Abiraterone alone (Cycle 3) | - | 9.9 | 25.8 | - |

| Abiraterone + Dutasteride (Cycle 4) | - | 18.2 | 2.9 | Significant decline |

Adapted from a clinical trial of abiraterone with and without dutasteride.[5]

Experimental Protocols

Quantification of Abiraterone and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of abiraterone and its metabolites in human serum or plasma.

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma in a polypropylene (B1209903) tube, add an internal standard solution (e.g., deuterated abiraterone).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new polypropylene tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to achieve separation of the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

c. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Abiraterone | 350.2 | 156.1 |

| Δ4-Abiraterone (D4A) | 348.2 | 156.1 |

| 3-keto-5α-abiraterone | 350.2 | 156.1 |

| Abiraterone-d4 (IS) | 354.3 | 160.1 |

Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.

In Vitro Enzyme Activity Assay for 3β-Hydroxysteroid Dehydrogenase (3βHSD)

This assay measures the conversion of abiraterone to D4A by 3βHSD.[2][9]

a. Materials

-

Recombinant human 3βHSD enzyme.

-

Abiraterone substrate.

-

[³H]-labeled dehydroepiandrosterone (B1670201) (DHEA) as a positive control substrate.

-

NAD+ cofactor.

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Scintillation cocktail.

-

HPLC system with a radioactivity detector.

b. Procedure

-

Prepare reaction mixtures containing the reaction buffer, NAD+, and recombinant 3βHSD enzyme.

-

Add abiraterone (or [³H]-DHEA for the positive control) to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analyze the reaction products by HPLC with UV detection for the abiraterone reaction and a radioactivity detector for the [³H]-DHEA reaction.

-

Quantify the formation of D4A (or androstenedione (B190577) from DHEA) by comparing the peak area to a standard curve.

In Vitro Enzyme Activity Assay for 5α-Reductase (SRD5A)

This assay measures the conversion of D4A to 3-keto-5α-abiraterone.[2]

a. Materials

-

Cell lysates or microsomes from cells overexpressing SRD5A1 or SRD5A2.

-

Δ4-Abiraterone substrate.

-

[³H]-labeled testosterone (B1683101) as a positive control substrate.

-

NADPH cofactor.

-

Reaction buffer (e.g., sodium phosphate buffer, pH 6.5).

-

HPLC system with a radioactivity detector.

b. Procedure

-

Prepare reaction mixtures containing the reaction buffer, NADPH, and the enzyme source (cell lysates or microsomes).

-

Add D4A (or [³H]-testosterone) to start the reaction.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction with a quenching solution.

-

Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue.

-

Analyze the products by HPLC with UV or mass spectrometric detection for the D4A reaction and a radioactivity detector for the [³H]-testosterone reaction.

-

Quantify the formation of 3-keto-5α-abiraterone (or dihydrotestosterone (B1667394) from testosterone).

Conclusion

The metabolic conversion of abiraterone to this compound, particularly the formation of the AR agonist 3-keto-5α-abiraterone, represents a clinically significant pathway that may contribute to therapeutic resistance. A thorough understanding of the enzymes involved and the ability to accurately quantify the metabolites are essential for developing strategies to optimize abiraterone therapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway further and explore novel therapeutic interventions, such as the combination of abiraterone with 5α-reductase inhibitors, to improve patient outcomes in advanced prostate cancer.

References

- 1. prostatecancertopics.com [prostatecancertopics.com]

- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Abiraterone inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis and Purification of 5,6-Dihydroabiraterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and purification methods for 5,6-Dihydroabiraterone, a significant metabolite of the prostate cancer drug Abiraterone. The methodologies outlined are based on established principles of steroid chemistry and analogous transformations reported in the scientific literature. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, development, and analysis of Abiraterone and its related compounds.

Introduction

This compound, a reduced derivative of Abiraterone, is a key metabolite in the biotransformation of this widely used therapeutic agent. Understanding its synthesis and purification is crucial for various research applications, including the development of analytical standards, investigation of metabolic pathways, and evaluation of off-target pharmacological activities. This guide details a feasible synthetic route from the readily available precursor, Abiraterone, and outlines robust purification protocols to obtain the target compound with high purity.

Synthetic Pathway

The most direct and logical synthetic route to this compound is through the stereoselective reduction of the 5,6-double bond of Abiraterone. This transformation is typically achieved via catalytic hydrogenation, a well-established method in steroid chemistry for the conversion of Δ⁵-steroids to their corresponding 5α-dihydro derivatives.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the 5,6-double bond in Abiraterone using palladium on carbon (Pd/C) as a catalyst.

Materials:

-

Abiraterone

-

Palladium on Carbon (10 wt. %)

-

Ethanol (B145695) (anhydrous)

-

Ethyl acetate (B1210297)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Abiraterone in a suitable solvent such as ethanol or ethyl acetate.

-

Inerting: Purge the flask with an inert gas (argon or nitrogen) to remove oxygen.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate) to the solution under a positive pressure of inert gas.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Table 1: Summary of Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value/Condition |

| Starting Material | Abiraterone |

| Catalyst | 10% Palladium on Carbon |

| Catalyst Loading | 5-10 mol% |

| Solvent | Ethanol or Ethyl Acetate |

| Reactant | Hydrogen Gas (H₂) |

| Pressure | 1-3 atm |

| Temperature | Room Temperature |

| Reaction Time | Varies (monitor by TLC/HPLC) |

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting material, by-products, and residual catalyst. A two-step purification process involving column chromatography followed by recrystallization is recommended.

3.2.1. Column Chromatography

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware for column chromatography

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the product from impurities. A typical starting gradient could be 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.

Table 2: Recommended Conditions for Column Chromatography

| Parameter | Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Initial Eluent | 5% Ethyl Acetate in Hexane |

| Final Eluent | 30-50% Ethyl Acetate in Hexane |

| Monitoring | Thin Layer Chromatography (TLC) |

3.2.2. Recrystallization

Materials:

-

Methanol

-

Ethanol

-

Acetone

-

Water

-

Standard laboratory glassware for recrystallization

Procedure:

-

Solvent Selection: Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).

-

Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., water) dropwise to the hot solution until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Table 3: Potential Solvent Systems for Recrystallization

| Primary Solvent (Good Solubility) | Co-solvent (Poor Solubility) |

| Methanol | Water |

| Ethanol | Water |

| Acetone | Water |

| Ethyl Acetate | Hexane |

Workflow and Logical Relationships

Conclusion

This technical guide provides a detailed and actionable framework for the initial synthesis and purification of this compound. The described methods, centered around the catalytic hydrogenation of Abiraterone followed by chromatographic and recrystallization-based purification, are robust and rely on standard organic chemistry techniques. Researchers and drug development professionals can utilize this guide as a starting point for the preparation of high-purity this compound for their specific research needs. It is important to note that all experimental work should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

Methodological & Application

Application Notes and Protocols for 5,6-Dihydroabiraterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroabiraterone is a significant metabolite of Abiraterone, a cornerstone therapy in the management of castration-resistant prostate cancer (CRPC). Abiraterone acts by irreversibly inhibiting CYP17A1, a critical enzyme in androgen biosynthesis. However, the metabolic fate of Abiraterone is complex, leading to various derivatives with potentially distinct biological activities. This compound, a 5α-reduced metabolite, has garnered attention due to its potential to act as an androgen receptor (AR) agonist, thereby potentially counteracting the therapeutic effects of its parent compound. Understanding the synthesis, biological activity, and pharmacokinetics of this compound is crucial for optimizing CRPC treatment strategies.

These application notes provide a detailed overview of experimental protocols for the synthesis, characterization, and biological evaluation of this compound.

Data Presentation

Table 1: Summary of Key In Vitro Activities of Abiraterone and its Metabolites

| Compound | Target Enzyme/Receptor | Activity | Reported IC50/Ki |

| Abiraterone | CYP17A1 | Potent, irreversible inhibitor | - |

| Δ4-abiraterone (D4A) | CYP17A1 | Inhibitor | Comparable to Abiraterone |

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Potent inhibitor | More potent than Abiraterone | |

| Steroid 5α-reductase (SRD5A) | Inhibitor | Significant at higher concentrations | |

| Androgen Receptor (AR) | Antagonist | Potent | |

| This compound (3-keto-5α-abiraterone) | Androgen Receptor (AR) | Agonist | - |

Experimental Protocols

Protocol 1: Inferred Synthesis of this compound

This protocol is inferred from the known metabolic pathway of Abiraterone and general organic synthesis principles, as a detailed, published synthesis protocol is not available. The synthesis involves the 5α-reduction of the A-ring of an appropriate Abiraterone precursor.

Materials:

-

Δ4-abiraterone (D4A)

-

5α-reductase (recombinant or from microsomal preparations) or a chemical reducing agent (e.g., Sodium borohydride (B1222165) with a suitable catalyst)

-

Appropriate buffer system (e.g., phosphate (B84403) buffer, pH 7.4)

-

NADPH (for enzymatic reduction)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Analytical instruments: NMR, Mass Spectrometry (MS), HPLC

Procedure:

-

Enzymatic Reduction (Conceptual):

-

Incubate Δ4-abiraterone with recombinant human 5α-reductase (SRD5A1 or SRD5A2) in a phosphate buffer (pH 7.4) at 37°C.

-

Ensure the presence of NADPH as a cofactor.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Purify the crude product using silica gel column chromatography.

-

-

Chemical Reduction (Hypothetical):

-

Dissolve Δ4-abiraterone in a suitable solvent (e.g., tetrahydrofuran).

-

Add a reducing agent capable of 1,4-reduction of an α,β-unsaturated ketone. This may involve a metal hydride in the presence of a catalyst.

-

Stir the reaction at a controlled temperature and monitor its progress.

-

Work up the reaction by quenching the reducing agent and extracting the product.

-

Purify by column chromatography.

-

-

Characterization:

-

Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Assess purity using HPLC.

-

Protocol 2: CYP17A1 Inhibition Assay

This protocol determines the inhibitory activity of a compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 and cytochrome P450 reductase co-expressed in microsomes.

-

[³H]-Progesterone or [³H]-Pregnenolone (substrate)

-

NADPH

-

Test compound (this compound) and positive control (Abiraterone)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the microsomal enzymes, reaction buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled substrate and NADPH.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Extract the steroids using an organic solvent.

-

Separate the substrate and the hydroxylated/lyased products using thin-layer chromatography (TLC) or HPLC.

-

Quantify the radioactivity of the product spots/peaks using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Protocol 3: Androgen Receptor (AR) Agonist/Antagonist Assay in LNCaP Cells

This cell-based assay determines if this compound can activate or inhibit the androgen receptor in a prostate cancer cell line.

Materials:

-

LNCaP cells (androgen-sensitive human prostate adenocarcinoma cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Test compound (this compound)

-

Dihydrotestosterone (DHT) as a positive control for agonism

-

Bicalutamide as a positive control for antagonism

-

Reagents for quantitative real-time PCR (qRT-PCR) or a reporter gene assay system (e.g., luciferase reporter driven by an androgen-responsive element)

-

Cell lysis buffer

-

RNA isolation kit

-

cDNA synthesis kit

Procedure:

-

Cell Culture: Culture LNCaP cells in steroid-depleted medium for 48-72 hours prior to the experiment.

-

Treatment:

-

Agonist mode: Treat the cells with varying concentrations of this compound or DHT.

-

Antagonist mode: Treat the cells with a fixed concentration of DHT in the presence of varying concentrations of this compound or Bicalutamide.

-

-

Incubation: Incubate the treated cells for 24-48 hours.

-

Endpoint Measurement:

-

qRT-PCR for AR-responsive genes (e.g., PSA/KLK3):

-

Lyse the cells and isolate total RNA.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR to quantify the mRNA levels of PSA and a housekeeping gene.

-

Normalize PSA expression to the housekeeping gene and calculate the fold change relative to the vehicle control.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Normalize luciferase activity to a co-transfected control reporter or total protein concentration.

-

-

-

Data Analysis: Plot the dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 4: Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines a method for the quantification of this compound in plasma samples.

Materials:

-

Plasma samples from subjects administered Abiraterone Acetate.

-

Internal standard (e.g., deuterated this compound).

-

Protein precipitation solvent (e.g., acetonitrile).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Analytical column (e.g., C18 column).

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify the parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio to the internal standard.

-

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.

-

Visualizations

Caption: Metabolic conversion of Abiraterone to this compound.

Caption: Androgen receptor signaling and the agonistic role of this compound.

Caption: Workflow for assessing the androgenic activity of this compound.

Application Note: Quantification of 5,6-Dihydroabiraterone in Biological Samples by LC-MS/MS

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5,6-Dihydroabiraterone in biological matrices, primarily human plasma. The protocol is adapted from established and validated methods for the analysis of abiraterone (B193195) and its other metabolites.[1][2][3][4] This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies involving abiraterone and its related compounds.

Introduction

Abiraterone acetate (B1210297) is a prodrug of abiraterone, a potent inhibitor of CYP17A1, and is a key therapeutic agent in the treatment of advanced prostate cancer.[1][3] Abiraterone is extensively metabolized, leading to the formation of several active and inactive metabolites. This compound is a metabolite of interest in understanding the complete metabolic profile and potential pharmacological activity of abiraterone. Accurate quantification of this metabolite in biological samples is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6] This document provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS, based on established methodologies for structurally similar compounds.

Experimental

-

This compound reference standard

-